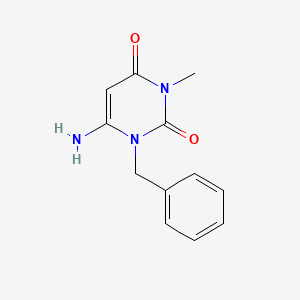

6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-amino-1-benzyl-3-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-14-11(16)7-10(13)15(12(14)17)8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLNUNZSPLVKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364697 | |

| Record name | 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53681-51-9 | |

| Record name | 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted uracil derivative, stands as a molecule of significant interest within the field of medicinal chemistry.[1] As a member of the pyrimidine class of heterocyclic compounds, it possesses a structural framework that is a cornerstone of various biologically active molecules, including nucleobases.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and pharmacological potential, offering a senior application scientist's perspective on its utility and the rationale behind its scientific exploration. The unique arrangement of its amino, benzyl, and methyl functional groups on the pyrimidine-dione core imparts a distinct chemical personality, making it a valuable scaffold for developing novel therapeutic agents.[1]

Physicochemical and Structural Characteristics

The fundamental properties of a compound are critical for its application in research and development, influencing everything from reaction conditions to formulation. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 6-amino-1-benzyl-3-methylpyrimidine-2,4-dione | PubChem |

| CAS Number | 53681-51-9 | [1][3][4][5] |

| Molecular Formula | C₁₂H₁₃N₃O₂ | [1][3][5][6] |

| Molecular Weight | 231.25 g/mol | [1][3][5] |

| InChI Key | KXLNUNZSPLVKFM-UHFFFAOYSA-N | [1] |

| SMILES | CN1C(=O)C=C(N)N(CC2=CC=CC=C2)C1=O | [3] |

| Purity | Typically ≥95% for research use | [1][3] |

| Classification | Organic Building Block, Amine, Amide | [4] |

Synthesis and Mechanistic Insights

The construction of the this compound scaffold is typically achieved through sequential N-alkylation of a 6-aminouracil precursor. This foundational route provides a reliable and versatile method for accessing this and related derivatives.

Primary Synthetic Pathway: Sequential N-Alkylation

The most common and logical approach involves a two-step alkylation of 6-aminouracil.[1] The choice of reaction sequence and conditions is dictated by the relative nucleophilicity of the nitrogen atoms in the uracil ring and the need to control selectivity.

-

N1-Benzylation: The first step is the selective benzylation at the N1 position. 6-aminouracil is treated with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a suitable base.[1]

-

Causality: A polar aprotic solvent like dimethylformamide (DMF) is chosen because it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the carbonate anion relatively free to act as a proton scavenger. This enhances the nucleophilicity of the uracil nitrogens. The N1 position is generally more susceptible to alkylation under these conditions compared to N3 due to electronic and steric factors. The reaction is typically heated (e.g., 60–80°C) to overcome the activation energy barrier.[1]

-

-

N3-Methylation: The resulting 6-amino-1-benzyluracil is then subjected to methylation at the N3 position using a methylating agent like dimethyl sulfate.[5]

-

Causality: With the N1 position blocked, the N3 nitrogen becomes the primary site for the subsequent alkylation. The choice of dimethyl sulfate is based on its high reactivity as a methyl source.

-

The overall workflow can be visualized as follows:

Caption: Key structural elements influencing the compound's biological activity (SAR).

Biological and Pharmacological Profile

This pyrimidine derivative has attracted attention for its potential as a scaffold in drug discovery, with research indicating a range of biological activities. [1]

-

Anticancer Properties: Studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. [1]Derivatives of the core structure have been specifically designed and synthesized as potential inhibitors of thymidylate synthase, a critical enzyme in DNA synthesis and a validated target for cancer therapy. [7]* Antimicrobial Activity: Like many pyrimidine compounds, derivatives have been evaluated for their efficacy against different bacterial strains. [1]The versatility of the scaffold allows for modifications that can enhance antimicrobial potency. [1]* Anti-inflammatory Potential: The mechanism of action for its anti-inflammatory effects is thought to involve the modulation of critical signaling pathways, such as the NF-kB pathway, which plays a central role in regulating the expression of inflammatory mediators. [1]

Conclusion

This compound is a chemically versatile and pharmacologically significant molecule. Its straightforward synthesis from readily available precursors, combined with the strategic placement of reactive and modifiable functional groups, makes it an attractive starting point for medicinal chemistry campaigns. The established importance of its core structural features—the N1-benzyl and C6-amino groups—in dictating biological activity provides a clear rationale for its continued exploration in the development of new anticancer, antimicrobial, and anti-inflammatory agents. This guide has outlined its core chemical properties, providing researchers with the foundational knowledge needed to effectively utilize this compound in their scientific endeavors.

References

-

This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

6-AMINO-1-BENZYL-3-METHYL-1H-PYRIMIDINE-2,4-DIONE CAS#: 53681-51-9. (n.d.). ChemWhat. Retrieved January 16, 2026, from [Link]

-

6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

-

CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. (2025). RASĀYAN Journal of Chemistry. Retrieved January 16, 2026, from [Link]

-

CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione (EVT-13239549) [evitachem.com]

- 3. 1stsci.com [1stsci.com]

- 4. 53681-51-9|this compound|BLD Pharm [bldpharm.com]

- 5. 6-AMINO-1-BENZYL-3-METHYL-1H-PYRIMIDINE-2,4-DIONE synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C12H13N3O2 | CID 1649246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione

The Analytical Strategy: A Multi-Pronged Approach

Effective structure elucidation is not a linear process but an integrated workflow where orthogonal analytical techniques are used to corroborate findings and build a comprehensive, undeniable structural proof. The molecular weight provided by mass spectrometry offers the initial constraint, NMR spectroscopy provides the detailed architectural blueprint, and vibrational spectroscopy confirms the presence of key functional groups. This synergistic approach ensures the highest degree of confidence in the final assignment.

Figure 2: Critical HMBC correlations confirming the substituent positions.

Experimental Protocol: NMR Spectroscopy

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆.

-

¹H NMR: Acquire with a 30° pulse and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire using proton decoupling. A DEPT-135 experiment should also be run to aid in distinguishing CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

-

2D Spectra: Acquire standard gradient-selected COSY, HSQC, and HMBC experiments. For the HMBC, optimize the long-range coupling delay (typically ~8 Hz) to observe 2-3 bond correlations.

Vibrational and Electronic Spectroscopy

Part 4.1: Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum is a molecular fingerprint containing absorption bands corresponding to the vibrational frequencies of specific bonds. [1][2]For this molecule, the most telling regions will be the N-H stretching region, the C-H stretching region, and the carbonyl stretching region.

Data Presentation: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

|---|---|---|---|

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Two distinct, sharp-to-medium bands. |

| 3100 - 3000 | C-H Stretch | Aromatic (sp²) | Multiple weak-to-medium sharp bands. |

| 2980 - 2850 | C-H Stretch | Aliphatic (sp³) | Multiple weak-to-medium sharp bands. |

| ~1680 | C=O Stretch | Amide/Urea Carbonyl | Strong, sharp absorption. |

| ~1640 | C=O Stretch / N-H Bend | Amide/Urea Carbonyl & Amine Scissoring | Strong, sharp absorption. The N-H bend may overlap. [3] |

| 1600 - 1550 | C=C / C=N Stretch | Aromatic & Pyrimidine Ring | Multiple medium-to-strong bands. |

Part 4.2: UV-Visible Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugated system of the 6-aminouracil core acts as a chromophore, which will absorb UV light at a characteristic wavelength (λₘₐₓ). Uracil itself absorbs around 258-260 nm. [4]The amino and benzyl substituents are expected to cause a slight bathochromic (red) shift.

Experimental Protocol: UV-Vis Spectroscopy

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol or methanol.

-

Data Acquisition: Scan from 200 to 400 nm. Record the wavelength of maximum absorbance (λₘₐₓ). An absorption maximum is expected in the 260-280 nm range.

Conclusion: A Unified Structural Verdict

The structure of 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione is confirmed with high confidence through the systematic application of orthogonal analytical techniques.

-

High-Resolution Mass Spectrometry establishes the correct elemental composition of C₁₂H₁₃N₃O₂ .

-

¹H and ¹³C NMR confirm the presence of all required structural fragments: a benzyl group, an N-methyl group, a primary amine, and a uracil-like core with a single vinylic proton.

-

2D NMR (HMBC) provides the definitive, non-negotiable proof of connectivity, linking the benzyl group to N1 and the methyl group to N3.

-

FT-IR Spectroscopy validates the presence of critical functional groups, including the primary amine and the dual carbonyls of the pyrimidine-dione ring.

-

UV-Vis Spectroscopy confirms the electronic nature of the conjugated chromophore.

This multi-faceted, self-validating approach ensures that the assigned structure is not merely a plausible hypothesis but a rigorously proven fact, providing a solid foundation for any subsequent research or development activities.

References

-

Mammana, A., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry. Retrieved from [Link]

-

Jain, M., & Vashist, M. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharma and Bio Sciences. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

-

Ulrich, H., & Heusinger, H. (1976). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Retrieved from [Link]

-

Bayrak, C. (2012). Vibrational Spectroscopic Study of 6-Aminouracil Tetracyanonickelate Complexes. Hacettepe Journal of Biology and Chemistry. Retrieved from [Link]

-

Harrach, H., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Retrieved from [Link]

-

Barman, J., et al. (2017). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. ACS Omega. Retrieved from [Link]

-

Eldehna, W. M., et al. (2021). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules. Retrieved from [Link]

-

Patel, H., et al. (2015). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Retrieved from [Link]

-

Ibrahim, M. A. A., et al. (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). ACS Omega. Retrieved from [Link]

-

Gîrbea, A., et al. (2022). Comparative study of the inclusion complexation of uracil and 5-fluorouracil with native and modified cyclodextrins. Journal of Molecular Liquids. Retrieved from [Link]

-

Ortiz, S., et al. (2014). FT-IR and FT-Raman spectra of 6-chlorouracil: molecular structure, tautomerism and solid state simulation. A comparison between 5-chlorouracil and 6-chlorouracil. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

Sources

- 1. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FT-IR and FT-Raman spectra of 6-chlorouracil: molecular structure, tautomerism and solid state simulation. A comparison between 5-chlorouracil and 6-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. chalcogen.ro [chalcogen.ro]

An In-depth Technical Guide to 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione (CAS Number: 53681-51-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione, a substituted uracil derivative with significant potential in medicinal chemistry. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its ability to interact with diverse biological targets.[1][2] This document delves into the chemical synthesis, physicochemical properties, and biological activities of this specific compound, with a focus on its potential as an anticancer and antimicrobial agent. Detailed experimental protocols for its synthesis and biological evaluation are provided to enable researchers to further explore its therapeutic promise.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental heterocyclic motif in nature, forming the backbone of nucleobases such as uracil, thymine, and cytosine, which are essential components of nucleic acids. This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in drug discovery.[2] The synthetic accessibility and the capacity of the pyrimidine ring to form multiple hydrogen bonds and engage in various biological interactions have led to the development of a broad spectrum of clinically significant drugs.[2] These include anticancer agents like 5-fluorouracil, antivirals such as zidovudine, and antibacterial drugs like trimethoprim.

The diverse biological activities exhibited by pyrimidine derivatives, including anti-inflammatory, analgesic, anticonvulsant, and antihypertensive properties, underscore the versatility of this chemical framework.[2][3] Modifications to the pyrimidine core, particularly at the N1, N3, C5, and C6 positions, have been extensively explored to modulate the pharmacokinetic and pharmacodynamic properties of these compounds, leading to enhanced bioactivity, selectivity, and metabolic stability.[4] this compound emerges from this rich history of medicinal chemistry as a compound of interest, warranting detailed investigation into its synthesis, properties, and biological potential.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

| Property | Value | Source |

| CAS Number | 53681-51-9 | [5] |

| Molecular Formula | C₁₂H₁₃N₃O₂ | [5] |

| Molecular Weight | 231.25 g/mol | [5] |

| Appearance | White to off-white crystalline solid | |

| Boiling Point | 375.3±52.0 °C (Predicted) | [6] |

| Purity | Typically ≥95% for research applications | [5] |

Note: Some physical properties like melting point and solubility may vary depending on the supplier and purity.

Structural Characterization:

-

¹H NMR: Expected signals would include resonances for the benzyl protons (aromatic and methylene), the methyl group protons on the pyrimidine ring, and the amino group protons.

-

¹³C NMR: Would show distinct signals for the carbonyl carbons, the aromatic carbons of the benzyl group, the pyrimidine ring carbons, and the methyl carbon.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected around m/z 232.11.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (amino group), C=O stretching (carbonyl groups), and aromatic C-H stretching would be present.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a sequential N-alkylation of a 6-aminouracil precursor.[5] This approach offers a versatile route to a variety of substituted uracil derivatives.

Synthetic Pathway Overview

The general strategy involves a two-step alkylation of 6-aminouracil. The first step is the benzylation at the N1 position, followed by methylation at the N3 position.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the alkylation of uracil derivatives.[5][9] Researchers should optimize conditions as necessary.

Step 1: Synthesis of 6-Amino-1-benzyluracil

-

Reagents and Materials:

-

6-Aminouracil

-

Benzyl bromide or benzyl chloride

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction flask, magnetic stirrer, heating mantle, condenser

-

-

Procedure:

-

To a solution of 6-aminouracil (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and stir for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-amino-1-benzyluracil.

-

Step 2: Synthesis of this compound

-

Reagents and Materials:

-

6-Amino-1-benzyluracil (from Step 1)

-

Dimethyl sulfate

-

A suitable base (e.g., Sodium hydroxide)

-

Reaction flask, magnetic stirrer

-

-

Procedure:

-

Dissolve 6-amino-1-benzyluracil (1 equivalent) in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add dimethyl sulfate (1.1 equivalents) dropwise while maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Collect the precipitated product by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent to yield the final product.

-

Biological Activities and Potential Applications

Substituted uracil derivatives are known to exhibit a wide range of biological activities, and this compound is no exception. Its potential as an anticancer and antimicrobial agent is of particular interest.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of this compound against various human cancer cell lines.[5]

Cytotoxicity Data:

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| MCF-7 | Breast Cancer | ~15 | [5] |

| HCT116 | Colon Cancer | ~20 | [5] |

| A549 | Lung Cancer | ~25 | [5] |

| HeLa | Cervical Cancer | ~30 | [5] |

The moderate to potent cytotoxicity observed suggests that this compound may inhibit cancer cell proliferation. The presence of the benzyl group at the N1 position and the methyl group at the N3 position are believed to be crucial for its interaction with biological targets.[5]

Potential Mechanisms of Action:

While the precise mechanism of action for this specific compound has not been fully elucidated, several mechanisms have been proposed for related 6-aminouracil derivatives:

-

DNA Intercalation: The planar structure of the pyrimidine ring, combined with the aromatic benzyl group, may allow the molecule to intercalate between the base pairs of DNA, disrupting DNA replication and transcription and ultimately leading to apoptosis.[10]

-

Enzyme Inhibition: Pyrimidine analogs are known to inhibit key enzymes involved in nucleotide metabolism and DNA synthesis, such as thymidylate synthase or DNA polymerase.[3][11] Inhibition of these enzymes would lead to the arrest of cell proliferation.

-

Protein Kinase Inhibition: Many aminopyrimidine derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer, thereby blocking signaling pathways involved in cell growth and survival.[12]

Caption: Plausible anticancer mechanisms of action for 6-aminouracil derivatives.

Antimicrobial Activity

Derivatives of pyrimidine compounds have also shown promise as antimicrobial agents.[5] The structural features of this compound suggest it may have activity against various bacterial and fungal strains. Modifications to the benzyl group have been shown to significantly enhance the antimicrobial potency of similar compounds.[5]

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported in the available literature, further investigation into its antimicrobial spectrum is warranted.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of this compound, the following detailed protocols for in vitro assays are provided.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14]

Workflow:

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). [15]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. [15]3. Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or longer for fungi, under appropriate atmospheric conditions. [15]5. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. [16]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound is intrinsically linked to its chemical structure. Key structural features that influence its activity include:

-

The 6-Amino Group: This group is often crucial for forming hydrogen bonds with target biomolecules.

-

The N1-Benzyl Substituent: The size, electronics, and lipophilicity of this group can significantly impact binding affinity and cell permeability. Modifications to the benzyl ring can fine-tune the compound's activity. [5]* The N3-Methyl Group: This substitution can influence the compound's solubility and metabolic stability.

Comparative studies with structurally similar compounds have shown that modifications at these positions can lead to significant changes in potency and selectivity against different biological targets. [5]

Future Directions and Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Its demonstrated cytotoxicity against several cancer cell lines warrants further investigation into its mechanism of action and in vivo efficacy. Elucidating the specific molecular targets of this compound will be crucial for its rational optimization.

Furthermore, a systematic evaluation of its antimicrobial spectrum is needed to explore its potential as an anti-infective agent. Structure-activity relationship studies, involving the synthesis and biological evaluation of analogs with modifications to the benzyl and methyl substituents, will be instrumental in developing more potent and selective drug candidates.

References

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. (URL: [Link])

-

Recent Advances in Pyrimidine-Based Drugs - MDPI. (URL: [Link])

-

In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed. (URL: [Link])

-

Broth Dilution Method for MIC Determination - Microbe Online. (URL: [Link])

-

Broth Microdilution | MI - Microbiology. (URL: [Link])

-

5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed. (URL: [Link])

-

CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. (URL: [Link])

-

MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives - NIH. (URL: [Link])

-

Design, synthesis, and antimicrobial activity of new thiourea-uracil derivatives: Anti-biofilm, ROS, DHFR, computational and SAR studies - PubMed. (URL: [Link])

-

Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. - I.R.I.S. (URL: [Link])

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. (URL: [Link])

-

Innovative antimicrobial substances based on uracil S-derivatives - PubMed. (URL: [Link])

-

Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PubMed. (URL: [Link])

-

The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC - PubMed Central. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents | Scilit. (URL: [Link])

-

(PDF) Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - ResearchGate. (URL: [Link])

-

Structure of our previously reported anticancer aminopyrimidine derivative RDS 3442 (1a). - ResearchGate. (URL: [Link])

-

Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed. (URL: [Link])

-

(PDF) CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE - ResearchGate. (URL: [Link])

-

Quantitative structure-activity relationships of 6-anilinouracils as inhibitors of Bacillus subtilis DNA polymerase III - PubMed. (URL: [Link])

-

1 H (a) and 13 C (b) NMR spectra of... - ResearchGate. (URL: [Link])

-

Synthesis of novel... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - Diva-portal.org. (URL: [Link])

-

Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes. (URL: [Link])

-

DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] - PMC - PubMed Central. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. 6-AMINO-1-BENZYL-3-METHYL-1H-PYRIMIDINE-2,4-DIONE synthesis - chemicalbook [chemicalbook.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 13. atcc.org [atcc.org]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. Broth Microdilution | MI [microbiology.mlsascp.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Synthesis of 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative of interest in medicinal chemistry and materials science. Uracil and its derivatives are foundational scaffolds in drug discovery, exhibiting a wide range of biological activities, including anticancer and antiviral properties[1]. This document details a preferred, field-proven synthetic pathway, emphasizing the chemical principles and experimental considerations that ensure a reliable and reproducible outcome. We delve into the causality behind procedural steps, offer a detailed experimental protocol, and outline methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this target molecule.

Strategic Analysis: Pathways to the Target Molecule

The synthesis of a multi-substituted heterocyclic compound like this compound requires careful strategic planning to control the regioselectivity of the substitution reactions. The uracil core possesses multiple reactive sites: two ring nitrogens (N1 and N3), an exocyclic amino group (N6), and a reactive carbon (C5). A successful synthesis must selectively introduce the benzyl group at N1 and the methyl group at N3.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals that the target molecule can be disconnected at the N-C bonds of the alkyl substituents, leading back to the fundamental starting material, 6-aminouracil.

Caption: Retrosynthetic approach for the target molecule.

Evaluation of Synthetic Pathways

Two primary strategies emerge from the retrosynthesis:

-

Pathway A: Methylation followed by Benzylation: This route involves the initial methylation of 6-aminouracil. However, this step is often plagued by poor regioselectivity, yielding a mixture of N1-methyl, N3-methyl, and potentially N1,N3-dimethyl products, complicating purification and reducing the overall yield.

-

Pathway B: Benzylation followed by Methylation: This approach prioritizes the introduction of the bulkier benzyl group first. The benzylation of 6-aminouracil can be directed with high regioselectivity to the N1 position under specific conditions[2][3]. The resulting intermediate, 6-amino-1-benzyluracil, can then be methylated at the remaining N3 position in a clean and efficient subsequent step.

Recommended Synthetic Workflow

The following section provides a detailed, step-by-step protocol for the synthesis of this compound via the preferred two-step pathway.

Caption: Recommended two-step synthetic workflow.

Step 1: Synthesis of 6-Amino-1-benzyluracil

Reaction Principle: This step involves a nucleophilic substitution (S_N2) reaction where the N1-anion of 6-aminouracil attacks benzyl chloride. Potassium carbonate serves as a mild base to deprotonate the N1 position, which is more acidic and sterically accessible than the N3 position. Dimethyl sulfoxide (DMSO) is an ideal polar aprotic solvent that facilitates the reaction[3].

Experimental Protocol:

-

To a dry round-bottom flask equipped with a magnetic stirrer, add 6-aminouracil (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMSO.

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl chloride (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring.

-

A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold ethanol.

-

Dry the resulting white to off-white solid under vacuum to yield 6-amino-1-benzyluracil. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Step 2:

Reaction Principle: The final step is the methylation of the N3 position. With the N1 position now blocked by the benzyl group, methylation occurs selectively at N3. Dimethyl sulfate is a highly effective and economical methylating agent[2]. The reaction is performed under basic conditions to deprotonate the N3-amide.

Experimental Protocol:

Safety Note: Dimethyl sulfate is extremely toxic, volatile, and a suspected carcinogen. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). All contaminated glassware and waste should be quenched with a concentrated ammonia solution.

-

In a flask, dissolve the 6-amino-1-benzyluracil (1.0 eq) from the previous step in an aqueous solution of sodium hydroxide (1.2 eq). A co-solvent such as DMF may be used if solubility is an issue.

-

Cool the solution to 0-5 °C using an ice bath.

-

While stirring vigorously, add dimethyl sulfate (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC indicates the consumption of the starting material.

-

Carefully neutralize the reaction mixture with an acid, such as acetic acid or dilute HCl, until the pH is approximately 7.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with copious amounts of water to remove any inorganic salts.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for the final product.

| Analysis Technique | Expected Result |

| Molecular Formula | C₁₂H₁₃N₃O₂[4] |

| Molecular Weight | 231.25 g/mol [4] |

| Appearance | White to off-white crystalline solid |

| Melting Point | Varies based on purity; literature values should be consulted. |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 6.5 (s, 2H, -NH₂), 5.0 (s, 2H, -CH₂-Ph), 4.8 (s, 1H, C5-H), 3.1 (s, 3H, N-CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~163 (C4), ~158 (C6), ~152 (C2), ~137 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~90 (C5), ~45 (-CH₂-), ~28 (N-CH₃) |

| Mass Spec (ESI+) | [M+H]⁺ = 232.11 |

| FT-IR (KBr, cm⁻¹) | ~3300-3450 (N-H stretch), ~3050 (Ar C-H stretch), ~1700 & ~1650 (C=O stretches), ~1600 (C=C stretch) |

Discussion of an Alternative Pathway: The Nitroso Route

An alternative, classic approach in pyrimidine chemistry involves the nitrosation of a 6-aminouracil derivative. This pathway is particularly crucial for the synthesis of biologically important purines like theophylline and caffeine.

-

Nitrosation: A 1,3-disubstituted-6-aminouracil is treated with a nitrosating agent, typically sodium nitrite in an acidic medium like acetic acid[5][6]. The powerful electron-donating amino group at C6 activates the C5 position for electrophilic attack by the nitrosonium ion (NO⁺).

-

Reduction: The resulting 6-amino-5-nitrosouracil derivative, which is often a distinctively colored compound (purple or blue), is then reduced[7][8]. Common reducing agents include sodium dithionite or catalytic hydrogenation.

This sequence yields a 5,6-diaminouracil. While this is not the target of the present guide, it is a critical intermediate for further cyclization reactions to form a fused imidazole ring, leading to the purine core. This method provides excellent regiocontrol for C5 functionalization but is a more circuitous route for obtaining the title compound.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequential alkylation of 6-aminouracil. By first introducing the benzyl group at the N1 position, followed by methylation at N3, the challenges of regioselectivity are effectively overcome. The detailed protocol herein provides a robust and reproducible method for obtaining the target compound in high purity. Adherence to safety protocols, particularly when handling dimethyl sulfate, is paramount. The described characterization techniques will serve to validate the successful synthesis of the final product.

References

-

El-Gohary, N. S., & Shaaban, M. I. (2017). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Scientific Research Publishing. Available at: [Link]

-

El-Sofany, W. I., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]

-

Itoh, T., et al. (1990). SYNTHESIS AND X-RAY ANALYSIS OF 1-BENZYL-6-CHLOROURACIL. HETEROCYCLES. Available at: [Link]

-

Koval'ova, N. N., et al. (2017). The impact of 5-substituted uracil derivatives on immortalized embryo lung cells. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

-

Mylari, B. L., et al. (1977). Anticoccidial Derivatives of 6-azauracil. 1. Enhancement of Activity by Benzylation of nitrogen-1. Observations on the Design of Nucleotide Analogues in Chemotherapy. Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem (n.d.). 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Available at: [Link]

-

Wikipedia (n.d.). Nitrosation and nitrosylation. Available at: [Link]

- Google Patents (n.d.). DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs..

-

ResearchGate (n.d.). (PDF) ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. Available at: [Link]

Sources

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 2. 6-AMINO-1-BENZYL-3-METHYL-1H-PYRIMIDINE-2,4-DIONE synthesis - chemicalbook [chemicalbook.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. benchchem.com [benchchem.com]

- 5. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 6. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | C5H6N4O3 | CID 81448 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione: A Hypothesis-Driven Approach for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth, hypothesis-driven exploration of the potential mechanism of action for 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione. While direct research on this specific molecule is limited, its structural architecture as a 1,3,6-trisubstituted aminouracil places it within a well-studied class of biologically active compounds. Drawing from authoritative literature on close structural analogs, we postulate that its primary mechanism of action is the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. This guide synthesizes the theoretical basis for this hypothesis, outlines a comprehensive, multi-stage experimental workflow for its validation, and discusses alternative potential targets, such as protein kinases. We provide detailed, field-proven protocols and data interpretation frameworks to empower researchers in their investigation of this and similar pyrimidinedione derivatives.

Introduction and Molecular Context

This compound belongs to the pyrimidinedione class, a privileged scaffold in medicinal chemistry.[1] The core structure is an analog of the nucleobases uracil and thymine, making these compounds prime candidates for interaction with the machinery of nucleic acid synthesis.[2][3] Derivatives of 6-aminouracil have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[4][5][6]

The specific substitutions on the molecule —a benzyl group at N-1 and a methyl group at N-3—are critical for its physicochemical properties, influencing solubility, cell permeability, and binding affinity to potential targets. The presence of the 6-amino group is a key feature often exploited in the synthesis of more complex heterocyclic systems or for direct interaction with target proteins.[6][7] Given the structural similarities to known anticancer agents, investigating its mechanism of action is a scientifically compelling endeavor.

Primary Hypothesized Mechanism of Action: Inhibition of Thymidylate Synthase (TS)

Our primary hypothesis is that this compound functions as an inhibitor of thymidylate synthase (TS).

Rationale: Thymidylate synthase is the sole de novo source of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Its inhibition leads to a depletion of the dTMP pool, causing "thymineless death" in rapidly proliferating cells, such as cancer cells.[3] This makes TS a validated and highly valuable target for cancer chemotherapy.

This hypothesis is strongly supported by recent studies on exceptionally close analogs. A series of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives were designed, synthesized, and evaluated as anticancer agents, with results pointing directly to TS inhibition.[8] Molecular docking and dynamics simulations from this study revealed stable interactions within the TS active site, particularly with key residues like Asp218.[8] Given that our topic compound shares the core 1-benzyl-3-methylpyrimidine-2,4-dione scaffold, it is highly probable that it also binds to and inhibits this enzyme.

Proposed Binding Model and Signaling Pathway

The compound likely acts as a competitive inhibitor, binding to the active site of TS and preventing the binding of its natural substrate, deoxyuridine monophosphate (dUMP). The benzyl and methyl groups would occupy hydrophobic pockets, while the pyrimidinedione core mimics the uracil ring of dUMP. Inhibition of TS has a direct downstream effect on the cell cycle.

Caption: Hypothesized signaling pathway for TS inhibition.

Secondary Hypothesized Mechanism: Protein Kinase Inhibition

An alternative, yet plausible, mechanism is the inhibition of protein kinases. The dysregulation of protein kinases is a hallmark of cancer, and the pyrimidine scaffold is a core component of many approved kinase inhibitors.[1]

Rationale: Pyrimidine dione derivatives have been shown to inhibit several key kinases, including Cyclin-Dependent Kinases (CDKs), which are regulators of the cell cycle.[1] Furthermore, novel aminopyrimidine-diones have been developed as dual-target inhibitors of BRD4 and Polo-like kinase 1 (PLK1), both of which are critical in cancer cell proliferation.[9] The general structure of our compound fits the profile of an ATP-competitive kinase inhibitor, where the heterocyclic core occupies the adenine-binding pocket of the kinase.

Experimental Validation Workflow

To rigorously test these hypotheses, a multi-stage experimental approach is required. This workflow is designed to be self-validating, with clear go/no-go decision points.

Caption: Multi-stage experimental validation workflow.

Stage 1 Protocols: Biochemical Assays

Protocol 4.1.1: Recombinant Human Thymidylate Synthase (TS) Inhibition Assay

-

Principle: This spectrophotometric assay measures the rate of conversion of dUMP to dTMP, which is coupled to the oxidation of 5,10-methylenetetrahydrofolate (CH₂H₄folate) to dihydrofolate (H₂folate). This oxidation causes an increase in absorbance at 340 nm, which is monitored over time. An inhibitor will slow this rate.

-

Materials:

-

Recombinant human TS enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 7.5 mM 2-mercaptoethanol

-

Substrates: dUMP, CH₂H₄folate

-

Test Compound: this compound, serially diluted in DMSO

-

Positive Control: 5-Fluorouracil (5-FU) or Raltitrexed

-

96-well UV-transparent microplate

-

Spectrophotometer with kinetic reading capability

-

-

Methodology:

-

Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) and the positive control in DMSO. The final DMSO concentration in the assay should be ≤1%.

-

In each well of the microplate, add 50 µL of Assay Buffer.

-

Add 1 µL of the diluted compound, control, or DMSO (vehicle control).

-

Add 20 µL of recombinant TS enzyme solution (final concentration ~50 nM).

-

Incubate for 15 minutes at 25°C to allow for compound-enzyme binding.

-

Initiate the reaction by adding a 30 µL substrate mix containing dUMP (final concentration 100 µM) and CH₂H₄folate (final concentration 200 µM).

-

Immediately place the plate in the spectrophotometer and begin kinetic reading at 340 nm, taking measurements every 30 seconds for 20 minutes.

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance curve.

-

Determine the percent inhibition relative to the vehicle control and plot against compound concentration to calculate the IC₅₀ value using non-linear regression.

-

Stage 2 Protocols: Cellular Assays

Protocol 4.2.1: Cell Cycle Analysis by Flow Cytometry

-

Principle: If the compound inhibits TS, it will deplete dTMP pools required for DNA replication, causing cells to arrest in the S-phase of the cell cycle. This can be quantified by staining the cellular DNA with a fluorescent dye (like propidium iodide) and analyzing the DNA content per cell using flow cytometry.

-

Materials:

-

Cancer cell line (e.g., SW480 colorectal cancer or MCF-7 breast cancer).[8]

-

Complete cell culture medium (e.g., DMEM + 10% FBS).

-

Test Compound at various concentrations (e.g., 0.5x, 1x, 2x GI₅₀ value).

-

Vehicle Control (DMSO).

-

Positive Control (e.g., Hydroxyurea for S-phase arrest).

-

Phosphate-Buffered Saline (PBS).

-

Cell Cycle Staining Solution: PBS containing 50 µg/mL Propidium Iodide (PI), 100 µg/mL RNase A, and 0.1% Triton X-100.

-

-

Methodology:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the test compound, vehicle, or positive control for a duration corresponding to one cell cycle (e.g., 24 hours).

-

Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

-

Resuspend the cell pellet in 500 µL of Cell Cycle Staining Solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Data Interpretation and Expected Outcomes

The data gathered from the experimental workflow should be synthesized to build a cohesive mechanistic story.

| Experiment | Parameter Measured | Outcome Supporting TS Inhibition | Outcome Supporting Kinase Inhibition |

| Biochemical TS Assay | IC₅₀ (µM) | Potent inhibition (IC₅₀ < 10 µM) | No significant inhibition (IC₅₀ > 50 µM) |

| Kinase Panel Screen | % Inhibition @ 1 µM | No significant inhibition of kinases | Potent inhibition of specific kinases (e.g., >90%) |

| Antiproliferation Assay | GI₅₀ (µM) | Potent growth inhibition in cancer cell lines | Potent growth inhibition in cancer cell lines |

| Cell Cycle Analysis | % Cells in S-Phase | Dose-dependent increase in S-phase population | Arrest at G1/S or G2/M, depending on the kinase |

| Apoptosis Assay | % Apoptotic Cells | Dose-dependent increase in Annexin V positive cells | Dose-dependent increase in Annexin V positive cells |

| Target Knockdown | Change in GI₅₀ | TS knockdown cells show resistance to the compound | Kinase knockdown cells show resistance to the compound |

A strong case for TS inhibition would be a potent biochemical IC₅₀, coupled with a clear S-phase arrest in cellular assays, and validated by resistance in TS-knockdown cell lines.

Conclusion and Future Directions

This guide presents a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. Based on compelling evidence from close structural analogs, inhibition of thymidylate synthase is the most probable primary mechanism. The provided experimental workflows offer a clear and logical path to validate this hypothesis and explore secondary possibilities like kinase inhibition. Successful validation of this compound as a TS inhibitor would mark it as a promising lead for further preclinical evaluation as an anticancer agent. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as pharmacokinetic and in vivo efficacy studies.

References

- BenchChem. (n.d.). Potential Therapeutic Targets of Pyrimidine Dione Analogs: A Technical Guide for Drug Development Professionals.

- BenchChem. (n.d.). 6-Amino-1,3-dibenzylpyrimidine-2,4(1h,3h)-dione.

- Al-Sanea, M. M., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.

- Bernier, J. L., et al. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry.

- Ziarani, G. M., et al. (2016). Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. RSC Advances.

- Ghorab, M. M., et al. (2015). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry.

- Al-Sanea, M. M., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Publishing.

- Papesch, V., & Schroeder, E. F. (n.d.). Synthesis of 1-Mono- and 1,3-Di-Substituted 6-Aminouracils. Diuretic Activity. The Journal of Organic Chemistry.

- Abdel-Maksoud, M. S., et al. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.

- Anonymous. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)

- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Pyrimidine Analogues. LiverTox - NCBI Bookshelf.

- BenchChem. (n.d.). This compound.

- Anonymous. (2025). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists.

- Pizzorno, G., Diasio, R. B., & Cheng, Y. C. (n.d.). Pyrimidine and Purine Antimetabolites. Holland-Frei Cancer Medicine - NCBI Bookshelf.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 8. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Pyrimidine Derivatives

Intended Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself. As an essential constituent of nucleic acids (cytosine, thymine, and uracil), it is fundamental to genetic coding, replication, and protein synthesis.[1][2][3] This inherent biological relevance has made the pyrimidine ring a "privileged scaffold" in medicinal chemistry. Its derivatives have been successfully developed to treat a wide range of diseases, demonstrating a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][4]

This guide provides a technical exploration of the diverse biological activities of pyrimidine derivatives. It is structured to provide not just a catalog of effects, but a deeper understanding of the underlying mechanisms of action, validated experimental protocols for their evaluation, and a forward-looking perspective on their role in modern drug discovery.

Chapter 1: Anticancer Activity - Targeting the Engines of Malignancy

Pyrimidine derivatives are a mainstay in oncology, acting through diverse mechanisms that exploit the dependencies of cancer cells on unchecked proliferation and survival signaling.[5] Key strategies include metabolic interference and the targeted inhibition of protein kinases.[6][7]

Mechanism 1: Antimetabolite-Based DNA/RNA Synthesis Inhibition

One of the earliest and most successful applications of pyrimidine derivatives is as antimetabolites. These compounds, by mimicking endogenous pyrimidines, disrupt the synthesis of nucleic acids, leading to "thymineless death" in rapidly dividing cancer cells.[8][9]

Case Study: 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a classic pyrimidine analog that has been used for decades to treat solid tumors like colorectal and breast cancer.[8][10]

-

Mechanism of Action:

-

Cellular Uptake: 5-FU enters the cell via the same transport mechanisms as natural uracil.[8][11]

-

Metabolic Activation: Inside the cell, 5-FU is converted into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[8][11]

-

Thymidylate Synthase (TS) Inhibition: FdUMP forms a stable ternary complex with the enzyme thymidylate synthase (TS) and a folate cofactor.[8][11] This action blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[9][12]

-

RNA and DNA Damage: FUTP is incorporated into RNA, disrupting its processing and function, while FdUTP can be misincorporated into DNA, further contributing to cytotoxicity.[10][11][12]

-

Mechanism 2: Protein Kinase Inhibition

Protein kinases are critical regulators of cell signaling pathways that control growth, proliferation, and survival. Their deregulation is a hallmark of many cancers, making them prime therapeutic targets.[13][14] Pyrimidine-based compounds have been successfully designed as ATP-competitive kinase inhibitors, leveraging the scaffold's ability to mimic the purine ring of ATP and bind to the enzyme's active site.[14][15]

-

Key Targets: Pyrimidine derivatives have shown potent inhibitory activity against a range of oncogenic kinases, including:

Experimental Protocol: Evaluating Cytotoxicity via MTT Assay

To assess the anticancer potential of novel pyrimidine derivatives, the MTT assay is a foundational, colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[18][19]

Causality: The principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes within the mitochondria of viable, metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals.[19] The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells.[20]

Self-Validating System: This protocol incorporates essential controls to ensure data integrity.

-

Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the test compound, to account for any solvent-induced toxicity.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is responsive.

-

Blank Control: Wells containing only media and MTT solution to establish the background absorbance.

Step-by-Step Methodology: [18][20][21]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for cell adhesion.[18]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine test compounds. Remove the old media from the wells and add media containing the test compounds at various concentrations. Include vehicle and positive controls.

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, look for the formation of purple precipitates.[18]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[20][21]

-

Absorbance Measurement: Measure the absorbance of the colored solution on a microplate reader at a wavelength between 500 and 600 nm (typically 570 nm).[19]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Visualization: Pyrimidine-Based Kinase Inhibition Pathway

Caption: EGFR signaling cascade and its inhibition by a pyrimidine derivative.

Chapter 2: Antimicrobial Activity - Disrupting Essential Bacterial Processes

The rise of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents.[22][23] Pyrimidine derivatives have emerged as a promising class, often targeting essential metabolic pathways that are unique to bacteria.[22][23][24]

Mechanism: Inhibition of Folate Synthesis

A critical pathway for many bacteria is the de novo synthesis of folic acid, an essential precursor for producing nucleotides required for DNA and RNA synthesis.[25][26] Human cells, in contrast, obtain folate from their diet, making this pathway an excellent target for selective toxicity.

Case Study: Trimethoprim

Trimethoprim is a diaminopyrimidine derivative that acts as a potent antibacterial agent.[27][28]

-

Mechanism of Action: Trimethoprim specifically inhibits bacterial dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[25][26][27][28] This blockade halts the production of THF, thereby disrupting the synthesis of purines and pyrimidines and ultimately inhibiting bacterial growth.[26] Trimethoprim exhibits a much higher affinity for bacterial DHFR than for the mammalian enzyme, accounting for its selective action.[25][28] It is often used synergistically with sulfamethoxazole, which targets an earlier step in the same pathway.[25][29]

Other pyrimidine derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton.[30]

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[31] The broth microdilution method is a standardized and widely used technique to determine MIC values.[32][33]

Causality: This assay relies on exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of turbidity (cloudiness), which indicates bacterial growth, is visually assessed.[33]

Self-Validating System:

-

Growth Control: A well containing broth and bacteria but no antibiotic, to ensure the bacteria are viable and the medium supports growth.

-

Sterility Control: A well containing only sterile broth to check for contamination of the medium or plate.[31]

-

Quality Control: Testing a reference bacterial strain with a known MIC for a standard antibiotic (e.g., S. aureus ATCC 29213 with vancomycin) to validate the test procedure.[31]

Step-by-Step Methodology: [31][32][34]

-

Compound Preparation: Prepare a stock solution of the pyrimidine test compound. Perform a two-fold serial dilution in a 96-well microtiter plate using a suitable sterile broth (e.g., Mueller-Hinton Broth).[31]

-

Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, E. coli) to the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Also, inoculate the growth control well.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[33]

-

Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[31]

Visualization: Workflow for MIC Determination

Caption: Broth microdilution workflow for determining Minimum Inhibitory Concentration.

Chapter 3: Antiviral Activity - Halting Viral Replication

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, particularly against retroviruses like HIV. Their mechanism relies on the targeted inhibition of viral enzymes that are essential for replication.[35]

Mechanism: Chain Termination by Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Viruses like HIV use an enzyme called reverse transcriptase to convert their RNA genome into DNA, which is then integrated into the host cell's genome.[35][36] NRTIs are designed to interrupt this critical process.

Case Study: Zidovudine (AZT)

Zidovudine (also known as azidothymidine or AZT) was the first antiretroviral drug approved for the treatment of HIV.[37] It is a synthetic thymidine analog.

-

Mechanism of Action:

-

Cellular Activation: AZT enters the host cell and is phosphorylated by cellular kinases into its active triphosphate form, AZT-triphosphate (AZT-TP).[35][38]

-

Competitive Inhibition: AZT-TP is structurally similar to the natural nucleotide thymidine triphosphate and competes with it for incorporation into the growing viral DNA chain by the HIV reverse transcriptase enzyme.[35][39]

-

Chain Termination: The reverse transcriptase incorporates AZT-monophosphate into the viral DNA.[39] However, AZT has an azido group (-N₃) at the 3' position of the deoxyribose sugar instead of the crucial 3'-hydroxyl (-OH) group.[35] This modification prevents the formation of the next phosphodiester bond, leading to the premature termination of the DNA chain and effectively halting viral replication.[35][36][38][39]

-

Visualization: Mechanism of NRTI-Mediated Chain Termination

Caption: Mechanism of viral DNA chain termination by Zidovudine (AZT).

Chapter 4: Other Key Biological Activities

The versatility of the pyrimidine scaffold extends to numerous other therapeutic areas.

Anti-inflammatory Activity

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key mediators of the inflammatory cascade.[40][41][42]

-

Mechanism of Action: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins.[40][43] By suppressing COX-2 activity, these compounds can reduce inflammation and pain.[43] Additionally, some derivatives have been shown to inhibit the production of other inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[40]

Data Summary Table

| Derivative Class | Biological Activity | Primary Mechanism of Action | Example Drug |

| Fluoropyrimidines | Anticancer | Inhibition of Thymidylate Synthase; RNA/DNA Damage[8][10] | 5-Fluorouracil |

| Anilinopyrimidines | Anticancer | ATP-competitive Protein Kinase Inhibition[14] | Imatinib (Gleevec) |

| Diaminopyrimidines | Antibacterial | Inhibition of Dihydrofolate Reductase (DHFR)[22][27] | Trimethoprim |

| Nucleoside Analogs | Antiviral (Anti-HIV) | Reverse Transcriptase Inhibition & DNA Chain Termination[35][38] | Zidovudine (AZT) |

| Fused Pyrimidines | Anti-inflammatory | Inhibition of Cyclooxygenase-2 (COX-2)[40][43] | (Various research compounds) |

Conclusion and Future Outlook

The pyrimidine scaffold is undeniably one of the most fruitful sources of therapeutic agents in modern medicine.[1][2] Its ability to interact with a wide range of biological targets with high specificity continues to drive innovation in drug discovery. Future research will likely focus on developing next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. The synthesis of hybrid molecules that combine a pyrimidine core with other pharmacophores to achieve dual-target or multi-target inhibition represents a particularly exciting frontier for treating complex diseases like cancer and overcoming drug resistance.[7][13][44] The continued exploration of this privileged structure promises to yield novel therapies for years to come.

References

-

Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. PubMed. Available at: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

What is the mechanism of Zidovudine? Patsnap Synapse. Available at: [Link]

-

Trimethoprim. Wikipedia. Available at: [Link]

-

5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature. Available at: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Available at: [Link]

-

Recent Development of Pyrimidine‐Containing Antimicrobial Agents. ResearchGate. Available at: [Link]

-

What is the mechanism of Trimethoprim? Patsnap Synapse. Available at: [Link]

-

Anti-inflammatory Activity and Computational Biology Study of Indole/Pyrimidine Hybrids. Preprints.org. Available at: [Link]

-

Mechanism of Action of Trimethoprim-Sulfamethoxazole—I. The Journal of Infectious Diseases. Available at: [Link]

-

Mechanism of the antimicrobial drug trimethoprim revisited. ResearchGate. Available at: [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org. Available at: [Link]

-

Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. Available at: [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available at: [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]

-

AZT. Britannica. Available at: [Link]

-

Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

5-Fluorouracil: mechanisms of action and clinical strategies. Scilit. Available at: [Link]

-

Pyrimidine as antiinflammatory agent: A review. Semantic Scholar. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PMC. Available at: [Link]

-

Zidovudine. Wikipedia. Available at: [Link]

-

What is the mechanism of action of Zidovudine (azidothymidine, AZT) in relation to DNA replication, RNA transcription, and RNA replication? Dr.Oracle. Available at: [Link]

-

Fluorouracil. Wikipedia. Available at: [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]

-

Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S. Available at: [Link]

-

Recent Development of Pyrimidine‐Containing Antimicrobial Agents. Scilit. Available at: [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC. Available at: [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PMC. Available at: [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]

-

Broth Microdilution. MI - Microbiology. Available at: [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ProQuest. Available at: [Link]